1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
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Overview
Description
1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenoxyethyl group and a dimethylprop-2-enylphenoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2,4-dimethyl-6-prop-2-enylphenol with ethylene oxide under basic conditions to form the phenoxyethyl intermediate.
Piperazine Substitution: The phenoxyethyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the piperazine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the piperazine ring or the phenoxyethyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield various reduced derivatives of the piperazine ring or phenoxyethyl group.
Scientific Research Applications
1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a tool to investigate the interactions of piperazine derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds, such as:
1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine: Lacks the prop-2-enyl group, leading to different chemical and biological properties.
1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]piperazine: Lacks the methyl group on the piperazine ring, affecting its reactivity and interactions.
1-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-ethylpiperazine: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
1-[2-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-5-6-19-16-17(2)15-18(3)20(19)24-14-13-23-12-11-22-9-7-21(4)8-10-22;/h5,15-16H,1,6-14H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSIRXPBXVJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCOCCN2CCN(CC2)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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